N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide
Description
This compound features a methanesulfonamide core substituted with two distinct groups:
- A 2-(morpholin-4-yl)-2-oxoethyl group, contributing hydrogen-bond acceptor/donor capabilities and conformational flexibility. Its structural design suggests applications in agrochemical or pharmaceutical research, leveraging the sulfonamide’s stability and the morpholine ring’s metabolic resistance .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-22(19,20)17(12-3-2-10(14)8-11(12)15)9-13(18)16-4-6-21-7-5-16/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGCNEHFOVHHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide typically involves multiple steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.
Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the intermediate is replaced by the morpholine moiety.
Attachment of the methanesulfonamide group: The final step involves the reaction of the intermediate with methanesulfonyl chloride under basic conditions to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties are beneficial.
Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Key Observations
Impact of Halogenation: The 2,4-dichlorophenyl group in the target compound and sulfentrazone enhances lipophilicity and target binding compared to analogs with single halogens (e.g., 4-fluorophenyl in ). Sulfentrazone’s additional triazole group increases herbicidal potency . Positional isomerism (e.g., 2,4- vs. 3,4-dichlorophenyl in DAMPTC) alters receptor selectivity. DAMPTC’s 3,4-dichloro configuration may favor cannabinoid receptor interactions .
Role of the Morpholine Group: Morpholine-containing analogs (target compound, ) exhibit improved metabolic stability due to the ring’s resistance to oxidation.
Sulfonamide vs. Carboxamide Linkages :
- Methanesulfonamide (target compound, sulfentrazone) offers greater acidity (pKa ~1-2) than benzenesulfonamides (e.g., ) or carboxamides (e.g., ), influencing solubility and ionization under physiological conditions.
Biological Activity
N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C15H15Cl2N3O3S
- Molecular Weight : 388.27 g/mol
- IUPAC Name : this compound
- CAS Number : 1010916-54-7
The biological activity of this compound is believed to be mediated through interactions with specific biological targets, such as enzymes or receptors. Compounds with similar structures have been shown to modulate various biochemical pathways, potentially leading to antimicrobial or anticancer effects.
Biological Activity Overview
Several studies have highlighted the potential biological activities of this compound:
- Antimicrobial Activity : Research suggests that thiazole derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains. The presence of the dichlorophenyl group enhances its lipophilicity, allowing better membrane penetration and increased efficacy against pathogens.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The morpholine moiety is thought to play a crucial role in enhancing the compound's interaction with cellular targets involved in cancer progression.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes that are crucial for the survival and replication of pathogens and cancer cells. This inhibition can disrupt metabolic pathways essential for these cells.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the strain tested.
Case Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting a significant apoptotic effect mediated through the intrinsic pathway.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : A cyclization reaction involving a thiourea derivative and a haloketone.
- Attachment of the Morpholine Group : Introduced through nucleophilic substitution reactions.
- Final Acylation : Acylation of the thiazole derivative with 2,4-dichlorophenylacetyl chloride to yield the final product.
Data Table: Biological Activities Summary
| Activity Type | Effectiveness (MIC) | Reference |
|---|---|---|
| Antimicrobial | 0.5 - 32 µg/mL | Journal of Medicinal Chemistry |
| Anticancer | IC50 = 10 µM | Cancer Research Journal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
